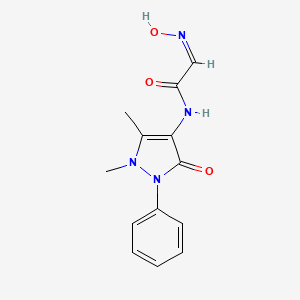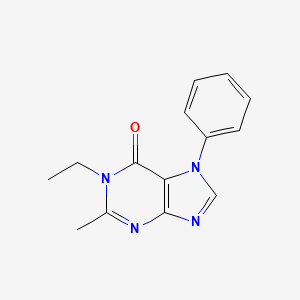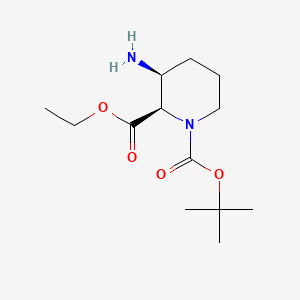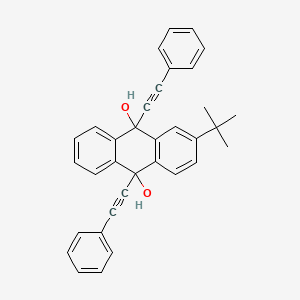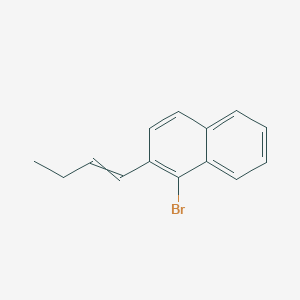![molecular formula C16H15BrN2O B14005263 4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide CAS No. 39727-42-9](/img/structure/B14005263.png)
4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one is a heterocyclic compound that combines the structural features of quinoline and pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one typically involves multi-step processes. One common method includes the cyclization of quinoline derivatives with pyridine intermediates. For instance, the reaction of quinoline hydrazide with substituted isothiocyanates in a toluene medium can yield the desired compound . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain protein kinases by binding to their active sites. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
類似化合物との比較
Similar Compounds
Quinoline: A nitrogenous base with a similar structure but lacking the pyridine moiety.
Pyridine: A basic heterocyclic organic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole structures, showing similar pharmacological properties.
Uniqueness
3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one is unique due to its combined structural features of quinoline and pyridine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
39727-42-9 |
|---|---|
分子式 |
C16H15BrN2O |
分子量 |
331.21 g/mol |
IUPAC名 |
3-[(4-methylpyridin-1-ium-1-yl)methyl]-1H-quinolin-2-one;bromide |
InChI |
InChI=1S/C16H14N2O.BrH/c1-12-6-8-18(9-7-12)11-14-10-13-4-2-3-5-15(13)17-16(14)19;/h2-10H,11H2,1H3;1H |
InChIキー |
MGLOMPLVELJEIP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=[N+](C=C1)CC2=CC3=CC=CC=C3NC2=O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)
![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)


![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)


